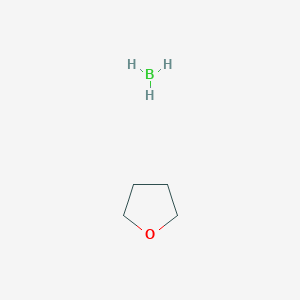

Borane;oxolane

描述

Contextualization of Boron Chemistry and Hydride Reagents in Organic Synthesis

Boron, a neighbor to carbon in the periodic table, holds a unique position in chemistry. britannica.com Its compounds have been integral to organic synthesis for over six decades, featuring in pivotal reactions like hydroboration and the Suzuki–Miyaura coupling. acs.orgacs.org The field of boron chemistry has seen tremendous growth, leading to three Nobel Prizes and expanding into materials science and pharmaceuticals. nih.gov Boranes, compounds of boron and hydrogen, are a cornerstone of this field. britannica.com Unlike carbon in alkanes, the boron atom in borane (B79455) (BH₃) has only six valence electrons, making it a strong Lewis acid and highly reactive. wikipedia.org This electron deficiency drives its tendency to form dimers (diborane, B₂H₆) or stable complexes with Lewis bases. acs.orgwikipedia.orglibretexts.org

Hydride reagents are essential tools in organic synthesis for the reduction of various functional groups. While powerful reagents like lithium aluminum hydride exist, their high reactivity can lead to a lack of selectivity. commonorganicchemistry.comacs.org Boron hydrides, including borane derivatives and metal borohydrides, offer a versatile and often more selective alternative for the reduction of carbonyls, imines, and other functionalities. acs.org The unique polarization of the B-H bond, where hydrogen is more electronegative than boron (δ⊕B−Hδ⊖), governs the reactivity and regioselectivity observed in reactions like hydroboration. yale.edulibretexts.org This distinct characteristic allows for transformations that are complementary to those achieved with other reducing agents, making boron-based hydrides indispensable in the synthetic chemist's toolkit. psgcas.ac.in

Historical Development and Evolution of Borane;oxolane as a Key Reagent

The systematic study of boranes began with the pioneering work of German chemist Alfred Stock between 1912 and 1937. britannica.com He synthesized and characterized the first series of boron hydrides, which he named boranes. britannica.com Due to the volatile and reactive nature of these compounds, Stock developed specialized high-vacuum techniques for their handling. britannica.comwikipedia.org In the United States, research advanced significantly under Hermann I. Schlesinger and his student Herbert C. Brown. britannica.comwikipedia.org Their work during World War II and beyond laid the foundation for the development of a wide array of borane-based reagents for organic synthesis, a contribution for which H.C. Brown was co-awarded the Nobel Prize in Chemistry in 1979. wikipedia.org

A major challenge in harnessing the synthetic potential of borane (BH₃) was its instability and hazardous nature; it exists as the toxic gas diborane (B8814927) (B₂H₆), which is spontaneously flammable in air. libretexts.orgwvu.educhemistrysteps.com The breakthrough came with the discovery that borane could be stabilized by forming adducts, or complexes, with Lewis bases. yale.edu Ethers, such as tetrahydrofuran (B95107) (oxolane), proved to be effective solvents for this purpose, forming a stable, commercially available solution known as this compound or borane-tetrahydrofuran (B86392) complex (BH₃-THF). yale.eduwvu.edu This complex provides a safe and convenient source of the BH₃ monomer, making it readily accessible for a wide range of synthetic applications. yale.eduaskiitians.com The development of BH₃-THF and the similar borane-dimethyl sulfide (B99878) (BH₃-SMe₂) complex transformed hydroboration and selective reductions from a specialized curiosity into a routine and powerful methodology in organic laboratories worldwide. yale.educhemicalforums.com

Significance of this compound in Modern Synthetic Methodologies

This compound (BH₃-THF) is a cornerstone reagent in modern organic synthesis, primarily valued for its role in hydroboration and as a selective reducing agent. chemicalbook.comwikipedia.org Its utility stems from its ability to deliver borane (BH₃) in a controlled and convenient manner. askiitians.com

Hydroboration-Oxidation: One of the most significant applications of BH₃-THF is the hydroboration of alkenes and alkynes. masterorganicchemistry.com This two-step reaction sequence converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orgwvu.edu The reaction proceeds via a concerted syn-addition of the B-H bond across the alkene, forming a trialkylborane intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding alcohol. yale.eduwvu.edu This method is highly efficient and avoids the carbocation rearrangements that can occur under other hydration conditions. libretexts.org The high regioselectivity makes it the method of choice for converting terminal olefins into primary alcohols. orgsyn.org

Selective Reductions: BH₃-THF is a highly effective reagent for the reduction of various functional groups. msanet.comchemicalbook.com A key feature is its remarkable ability to rapidly and selectively reduce carboxylic acids to primary alcohols under mild conditions, a transformation for which many other hydride reagents are less effective or require harsher conditions. acs.orgacs.org This selectivity is particularly valuable in the synthesis of complex molecules where other reducible functional groups, such as esters, nitriles, and nitro groups, must remain intact. acs.orgresearchgate.net Aliphatic carboxylic acids are typically reduced faster than aromatic ones. acs.orgresearchgate.net BH₃-THF is also widely used to reduce amides, imines, and nitriles. chemicalbook.comchemicalbook.com

The following tables summarize some key properties and reaction applications of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₄H₁₁BO | wikipedia.orgamericanelements.com |

| Molar Mass | 85.94 g·mol⁻¹ | wikipedia.orgamericanelements.com |

| Appearance | Colorless liquid solution | nih.gov |

| Density | ~0.898 g/mL | americanelements.com |

| Common Solvent | Tetrahydrofuran (THF) | wikipedia.org |

Table 2: Selected Applications of this compound in Organic Synthesis

| Reaction Type | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Hydroboration-Oxidation | Terminal Alkene (e.g., 1-Octene) | Primary Alcohol (e.g., 1-Octanol) | Anti-Markovnikov addition | wvu.edumasterorganicchemistry.com |

| Reduction | Carboxylic Acid | Primary Alcohol | High selectivity over esters, nitriles, etc. | acs.orgacs.orgresearchgate.net |

| Reduction | Amide | Amine | Efficient reduction | msanet.comchemicalbook.com |

| Reduction | Amino Acid | Amino Alcohol | Common synthetic route | chemicalbook.comwikipedia.org |

Scope and Central Research Questions Pertaining to this compound Reactivity

Despite being a well-established reagent, research continues to explore the nuances of this compound reactivity and expand its synthetic utility. nih.gov Contemporary investigations focus on several key areas. One major theme is the quest for enhanced reactivity and selectivity. nih.gov While BH₃-THF is highly useful, its stability can be a limitation, and its reactivity is sometimes lower than that of its less stable analogue, borane-dimethyl sulfide (BH₃-DMS). chemicalforums.com Researchers are exploring methods to "activate" more stable borane complexes, such as pyridine (B92270) borane, to achieve high reactivity at room temperature without compromising the reagent's stability and ease of handling. nih.gov

Another area of active research involves understanding the detailed mechanisms of borane-mediated reactions. nih.govscholaris.ca For example, studies delve into whether reactions proceed through SN1- or SN2-like pathways or via dissociation to free borane. nih.gov Elucidating these mechanistic details is crucial for predicting outcomes and designing new, more efficient synthetic methods. The fundamental reactivity of highly electrophilic boron species remains a field with unexplored potential, with studies investigating unusual reactions such as the activation of strong carbon-fluorine bonds. scholaris.ca

Furthermore, the scope of substrates and transformations continues to be broadened. researchgate.net Research is ongoing to apply borane reagents in the synthesis of novel fluoroorganic compounds and in transition metal-catalyzed reactions. researchgate.net Questions regarding the optimization of reaction conditions, minimizing side products, and developing greener synthetic procedures using borane complexes are also central to current research efforts. researchgate.netorientjchem.org The synthesis and reactivity of new types of borane complexes and electron-deficient boron species are being systematically explored to uncover new patterns of reactivity and create novel molecular structures. scholaris.camdpi.com

Structure

3D Structure of Parent

属性

IUPAC Name |

borane;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYTHFAWCWRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Borane;oxolane

Fundamental Principles of Borane (B79455);oxolane Complex Formation

The formation of the borane;oxolane adduct is a classic example of a Lewis acid-base interaction. The boron atom in borane (BH₃) is electron-deficient, possessing a vacant p-orbital, which makes it a potent Lewis acid. quora.comlibretexts.org Conversely, the oxygen atom in the cyclic ether oxolane (tetrahydrofuran) has two lone pairs of electrons, functioning as a Lewis base. quora.comacs.org

The complex is formed when the oxolane molecule donates a pair of its non-bonding electrons to the empty orbital of the borane molecule. acs.org This creates a dative covalent bond, resulting in a stable charge-transfer complex. acs.orgvedantu.com The reaction is exothermic and results in a product where the boron atom achieves a more stable electron octet. vedantu.comgoogle.com The use of THF as a solvent not only participates in the complex formation but also stabilizes the borane, preventing its dimerization into the hazardous diborane (B8814927) gas (B₂H₆). quora.comorganic-chemistry.org This enhanced stability makes BH₃·THF a convenient and safer surrogate for diborane in synthetic organic chemistry. acs.org

Laboratory-Scale Synthesis Protocols for this compound

In a laboratory setting, this compound is either purchased as a commercial solution, typically 1 M in THF, or prepared in situ through several established methods. acs.orgcommonorganicchemistry.com

A straightforward and high-purity method for preparing this compound involves the direct dissolution of diborane (B₂H₆) gas into oxolane. wikipedia.orgvedantu.comgoogle.com This process is typically conducted in a pressure reactor under an inert atmosphere. google.com

The reaction is generally performed at reduced temperatures, often between 0°C and 15°C, to manage the exothermic nature of the complexation. google.com A small quantity of a stabilizing agent, such as sodium borohydride (B1222165), is frequently added to the oxolane before the introduction of diborane to improve the shelf-life of the resulting solution. google.comgoogle.com This method has the advantage of producing a homogeneous reaction medium and avoiding the formation of solid by-products that require subsequent removal. google.com

Table 1: Example of Direct Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Diborane (B₂H₆), Tetrahydrofuran (B95107) (THF) | google.com |

| Stabilizer | Sodium Borohydride (NaBH₄) | google.com |

| Temperature | 0 to 5°C | google.com |

| Pressure | ~30 psig | google.com |

One of the most common laboratory preparations involves the reduction of a boron trihalide, typically boron trifluoride etherate (BF₃·O(C₂H₅)₂), using a hydride reducing agent like sodium borohydride (NaBH₄) in oxolane as the solvent. guidechem.comacsgcipr.org The in situ generated borane immediately complexes with the oxolane solvent. guidechem.comgoogle.com

The diborane (B₂H₆) formed then dissolves in the THF to give the desired complex. A major consideration in this method is the formation of the inorganic salt by-product, sodium tetrafluoroborate (B81430) (NaBF₄), which is insoluble in THF and must be removed by filtration or decantation. google.comgoogle.com While theoretically efficient, practical applications often yield less than the expected amount of the borane complex due to side reactions. guidechem.com

Table 2: Comparison of Synthesis Reactants

| Boron Source | Reducing Agent | Solvent | Key By-product | Reference |

|---|---|---|---|---|

| Boron trifluoride etherate | Sodium borohydride | Tetrahydrofuran | Sodium tetrafluoroborate | google.comguidechem.com |

| Boron trichloride | Hydrogen | - | Hydrogen Chloride | google.com |

Several other routes have been developed to generate this compound. One alternative involves the oxidation of sodium borohydride with iodine in oxolane. wikipedia.org

Another reported method uses a combination of potassium borohydride and lithium chloride in oxolane to first generate lithium borohydride. The lithium borohydride subsequently reacts with boron trifluoride diethyl etherate to produce diborane, which is then complexed by the oxolane solvent. google.com Furthermore, other hydride sources, such as lithium hydride (LiH) and potassium hydride (KH), can be employed to reduce boron trihalides. google.com

Industrial Production Strategies for this compound

On an industrial scale, the production of this compound prioritizes cost-effectiveness, safety, and scalability. One common industrial method involves reacting sodium borohydride with boron trifluoride etherate in a suitable ether solvent, such as ethylene (B1197577) glycol dimethyl ether. google.com The gaseous diborane produced is then passed through a separate vessel containing chilled oxolane to form the complex. google.com This separation of the generation and complexation steps allows for better control and purification.

An alternative industrial strategy mirrors the direct synthesis laboratory method, where diborane gas is introduced into oxolane in large stainless steel pressure reactors. google.comresearchgate.net This approach is favored for producing high-purity this compound solutions as it bypasses the need to filter inorganic by-products like sodium tetrafluoroborate. google.com The final product is typically sold and transported as a stabilized 1 M solution in oxolane. acs.orgcommonorganicchemistry.com

Purification and Isolation Techniques for this compound

The purification of this compound solutions primarily depends on the synthetic method employed. For syntheses involving the reduction of boron trihalides, the principal impurity is the solid inorganic salt by-product. This is typically removed through physical separation methods. google.com

Filtration/Centrifugation: The most common technique is the filtration, decantation, or centrifugation of the reaction mixture to remove insoluble salts like sodium tetrafluoroborate or any excess sodium borohydride. google.comgoogle.comorgsyn.org The use of a filter aid like Celite can facilitate this process. orgsyn.org

It is important to note that this compound is almost exclusively used as a solution in oxolane. Isolating the pure, solvent-free complex is challenging because the complex is thermally unstable and can decompose, sometimes violently. commonorganicchemistry.commsanet.comichemsafe.com The decomposition can proceed via cleavage of the ether ring, particularly at elevated temperatures. researchgate.netresearchgate.net

For analytical purposes, the concentration of active hydride in the this compound solution can be determined.

Titration: Methods to determine the molarity of the solution include titration, for instance, by reacting a sample with a simple aldehyde and monitoring the reaction. researchgate.net

Hydrogen Evolution: Another method involves injecting a sample into an excess of methanol (B129727) and measuring the volume of hydrogen gas evolved. ichemsafe.com

After its use in a chemical reaction, residual boron compounds can be removed from the desired organic product through various work-up procedures. This can involve acidic or basic washes to hydrolyze boron-oxygen bonds or treatment with reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), which forms a filterable adduct with borane. researchgate.net

Considerations for Stability and Handling of this compound

The utility of borane-tetrahydrofuran (B86392) complex is intrinsically linked to its reactivity, which also dictates specific requirements for its stable storage and safe handling. The complex is known for its thermal instability and sensitivity to atmospheric conditions. msanet.com

Thermal Stability: BTHF is thermally unstable and its decomposition is temperature-dependent. msanet.comacs.org To maximize its shelf-life, solutions are typically stabilized with a small amount of sodium borohydride (<0.005 M) or specific amines like N-Isopropyl-N-methyl-tert-butylamine. msanet.comacs.orgsigmaaldrich.com It is recommended that BTHF solutions be stored at low temperatures, generally between 0-5°C. msanet.comcommonorganicchemistry.com

Decomposition pathways are significantly influenced by temperature. acs.org

Below 50°C: The primary decomposition route involves the cleavage of the ether ring of the tetrahydrofuran solvent, leading to the formation of tributoxyborane. msanet.comacs.org

Above 50°C: The decomposition mechanism shifts, resulting in the evolution of diborane gas. msanet.comacs.org This can create a hazardous pressure buildup in sealed containers.

Studies using reaction calorimetry and headspace mass spectroscopy have confirmed that when BTHF is heated from 5°C to 55°C under an inert gas sweep, the formation and evolution of diborane and hydrogen are observed across the entire temperature range. acs.org The autoignition temperature of pure diborane in air has been determined to be between 136-139°C. researchgate.netacs.org Due to the potential for violent decomposition, BTHF is typically sold in concentrations no higher than 1 M. commonorganicchemistry.com

Handling and Incompatibility: Borane-tetrahydrofuran complex is highly sensitive to both moisture and air. chemicalbook.comfishersci.com

Reaction with Water: It reacts readily and violently with water and atmospheric moisture, producing hydrogen gas and boric acid, which leads to a decrease in the reagent's purity. msanet.comchemicalbook.comfishersci.com

Air Sensitivity: The complex can form explosive peroxides when in contact with air. chemicalbook.comfishersci.com

Consequently, all handling must be performed using air-free techniques under an inert atmosphere, such as nitrogen or argon. chemicalbook.com It is a flammable liquid with a flash point of -17°C to -22°C. msanet.comwikipedia.org

BTHF is incompatible with a range of substances, including:

Acids chemicalbook.comfishersci.com

Acid chlorides and anhydrides chemicalbook.comfishersci.com

Alcohols chemicalbook.comfishersci.com

Oxidizing agents chemicalbook.com

Bromine fishersci.com

Hazardous decomposition products upon combustion or reaction include carbon monoxide, carbon dioxide, hydrogen, and oxides of boron. fishersci.com

Table 1: Stability and Handling Data for this compound

| Property | Value/Recommendation | Source(s) |

|---|---|---|

| Storage Temperature | Below 5°C | msanet.comcommonorganicchemistry.com |

| Concentration | Typically 1 M in THF | commonorganicchemistry.com |

| Stabilizers | <0.005 M Sodium Borohydride or specific amines | msanet.comacs.orgsigmaaldrich.com |

| Air/Moisture Sensitivity | Highly sensitive; reacts with water and may form explosive peroxides in air. | msanet.comchemicalbook.comfishersci.com |

| Handling | Use air-free techniques under inert gas (e.g., Nitrogen, Argon). | chemicalbook.com |

| Thermal Decomposition | Below 50°C: Forms tributoxyborane. Above 50°C: Evolves diborane gas. | msanet.comacs.org |

| Flash Point | -17°C to -22°C | msanet.comwikipedia.org |

| Incompatibilities | Acids, acid chlorides, acid anhydrides, alcohols, oxidizing agents, bromine. | chemicalbook.comfishersci.com |

| Hazardous Decomposition | Hydrogen, boric acid (with water); Carbon oxides, boron oxides (combustion). | msanet.comfishersci.com |

Mechanistic Investigations of Borane;oxolane Reactivity

Lewis Acid-Base Interactions in the Borane (B79455);oxolane Complex

Borane (BH₃) is a strong Lewis acid due to the boron atom having only six valence electrons and a vacant p-orbital. libretexts.orgwikipedia.orglibretexts.org Tetrahydrofuran (B95107) (oxolane) acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to the electron-deficient boron center. acs.orglibretexts.orglibretexts.org This interaction forms a coordinate covalent bond, resulting in the stable borane;oxolane adduct. acs.orglibretexts.org The formation of this complex allows boron to achieve an electron octet, increasing its stability compared to free borane, which readily dimerizes to diborane (B8814927). libretexts.orglibretexts.org The electrostatic attraction in this charge-transfer complex is significant enough for the complex to behave somewhat like a covalent compound. acs.org

Dissociation Dynamics and Active Borane Species Generation from this compound

While relatively stable, the this compound complex exists in a dynamic equilibrium with free borane and tetrahydrofuran. researchgate.net This dissociation is crucial as the active species in many reactions is believed to be the free BH₃ or a substrate-coordinated borane species. nih.gov The extent of dissociation can be influenced by factors such as concentration and temperature. Higher concentrations, particularly above 1 M, can lead to significant dissociation and the formation of diborane in the headspace. google.comacsgcipr.org The exact mechanism of thermal decomposition and dissociation is complex and does not follow simple first or second-order kinetics. google.com Possible pathways include unimolecular ether cleavage or bimolecular reactions involving uncoordinated borane attacking a THF molecule. google.com

Electrophilic Character of Borane Derived from this compound

The boron atom in borane possesses a significant partial positive charge due to the lower electronegativity of boron compared to hydrogen. youtube.com This electron deficiency makes the boron center electrophilic, enabling it to accept electron density from nucleophiles. In reactions like hydroboration, the electrophilic boron atom attacks the electron-rich pi system of an alkene or alkyne. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.org This electrophilic character is fundamental to the reactivity of this compound in various transformations.

Hydride Delivery Mechanisms in this compound-Mediated Reductions

This compound is a potent reducing agent, capable of reducing various functional groups including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, lactones, and epoxides. google.comacs.orgchemicalbook.com While borane itself is a Lewis acid, in reductions, it effectively delivers hydride (H⁻) to the substrate. echemi.com The mechanism typically involves the coordination of the substrate (often a carbonyl compound) to the Lewis acidic boron center, activating the substrate towards nucleophilic attack by a hydride from the borane. acsgcipr.org The hydride transfer can occur directly from the BH₃ unit or potentially from a borate (B1201080) species formed during the reaction. echemi.com The high affinity of boron for oxygen is a driving force in the reduction of carbonyl compounds. acsgcipr.org

Concerted vs. Stepwise Mechanistic Pathways in this compound Transformations

Many reactions involving this compound, particularly hydroboration, are described as proceeding through a concerted mechanism. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org In this concerted pathway, the addition of the B-H bond across the multiple bond (like an alkene C=C) occurs simultaneously, with bond breaking and formation happening in a single transition state. libretexts.orglibretexts.orgchemistrysteps.comyale.edu This involves the vacant p-orbital of boron interacting with the pi electrons of the alkene, while a hydride shifts to the adjacent carbon. libretexts.orglibretexts.orgkhanacademy.org This concerted nature is supported by the observed syn addition and the absence of carbocation rearrangements, which are common in stepwise electrophilic addition reactions. libretexts.orglibretexts.orgyale.edu However, the possibility of alternative or competing stepwise pathways, particularly involving initial pi-complex formation, has also been considered, especially in computational studies. nih.gov

Influence of Stereoelectronic Effects on this compound Reaction Pathways

Stereoelectronic effects play a significant role in controlling the regioselectivity and stereoselectivity of reactions mediated by this compound, such as hydroboration. The anti-Markovnikov regioselectivity observed in hydroboration, where the boron adds to the less substituted carbon and the hydrogen to the more substituted carbon, is attributed to a combination of electronic and steric factors. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Electronically, the transition state involves the development of partial positive charge on the more substituted carbon, which is better stabilized. Sterically, the larger borane moiety prefers to add to the less hindered carbon. The syn addition, where both the boron and hydrogen add to the same face of the double bond, is a direct consequence of the concerted nature of the hydroboration step. libretexts.orglibretexts.orgmasterorganicchemistry.comyale.edu Stereoelectronic interactions within the transition state dictate the spatial arrangement of the reacting species, leading to this specific stereochemical outcome.

Strategic Applications of Borane;oxolane in Organic Transformations

Hydroboration Reactions Mediated by Borane (B79455);oxolane

Hydroboration is a fundamental reaction in organic chemistry involving the addition of a B-H bond across an unsaturated carbon-carbon or carbon-heteroatom multiple bond. Borane;oxolane is a common reagent for the hydroboration of alkenes and alkynes, leading to the formation of organoborane intermediates that can be further transformed into a variety of functional groups, such as alcohols, carbonyl compounds, and amines chemicalbook.comgoogle.comwikipedia.org. The reaction typically proceeds via a concerted syn-addition mechanism libretexts.orgjove.commasterorganicchemistry.comalmerja.com.

Hydroboration of Alkynes and the Formation of Vinylboranes

This compound also reacts with alkynes, undergoing hydroboration to form vinylboranes (alkenylboranes) google.comwikipedia.orgmasterorganicchemistry.com. Similar to alkenes, the hydroboration of terminal alkynes with this compound typically exhibits anti-Markovnikov regioselectivity, with the boron adding to the terminal carbon masterorganicchemistry.com. The initial product is generally an alkenylborane, which can undergo further reaction with excess borane to form dialkylboranes or even trialkylboranes if the alkyne is sufficiently unhindered google.com. The stereochemistry of the hydroboration of internal alkynes can be influenced by the reaction conditions and the structure of the alkyne, although syn-addition is the general pathway for uncatalyzed reactions with BH₃ rsc.org. Vinylboranes are valuable intermediates in organic synthesis, particularly for carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling rsc.org.

Asymmetric Hydroboration Strategies Employing this compound

While this compound itself is a simple achiral reagent, it serves as a crucial borane source in various asymmetric hydroboration strategies. Chiral organoboranes, often derived from the reaction of this compound with chiral alkenes or by using chiral ligands, can induce enantioselectivity in the hydroboration of prochiral alkenes chemicalbook.comalfa.co.kr. One notable application is its use in conjunction with chiral oxazaborolidine catalysts for the asymmetric reduction of ketones, a transformation closely related to asymmetric hydroboration and often discussed in the context of borane-mediated reactions organic-chemistry.orgchemicalbook.commsanet.comalfa.co.kr. These chiral catalysts, often generated in situ from a chiral ligand and a borane source like this compound, can facilitate the enantioselective addition of a B-H bond to the alkene.

Hydroboration of Heteroatom-Containing Multiple Bonds

This compound is also capable of reacting with certain heteroatom-containing multiple bonds, such as imines and nitriles chemicalbook.comgoogle.commsanet.comsigmaaldrich.comalfa.co.krfishersci.fiscientificlabs.comgenspark.aisigmaaldrich.comacs.org. The hydroboration of nitriles with this compound is a method for the synthesis of primary amines. This reaction involves the addition of BH₃ across the carbon-nitrogen triple bond, initially forming an imine-borane intermediate, which is subsequently reduced to the primary amine genspark.ai. Similarly, imines can be reduced to amines via hydroboration chemicalbook.comgoogle.comsigmaaldrich.comscientificlabs.com. These reactions highlight the versatility of this compound beyond carbon-carbon unsaturation.

Reduction Reactions Utilizing this compound

This compound is a powerful and selective reducing agent for a variety of functional groups, often exhibiting different reactivity compared to common hydride reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) google.comharvard.eduacsgcipr.org. Its reducing ability stems from the polarized Bδ⁺-Hδ⁻ bonds, allowing for hydride delivery to electrophilic centers acsgcipr.org.

Reduction of Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

This compound effectively reduces various carbonyl compounds. Aldehydes and ketones are rapidly reduced to primary and secondary alcohols, respectively chemicalbook.comgoogle.commsanet.comontosight.aisigmaaldrich.comscientificlabs.comsigmaaldrich.com. The reduction of carboxylic acids to primary alcohols is another important application where this compound is particularly effective, often reacting faster than with non-conjugated alkenes chemicalbook.commsanet.comwikipedia.org. Esters and lactones can also be reduced to alcohols, although this may require different conditions or exhibit different selectivity compared to other reducing agents scientificlabs.comharvard.edu. Amides, including primary, secondary, and tertiary amides, as well as lactams and imides, can be reduced to the corresponding amines using this compound organic-chemistry.orgchemicalbook.comgoogle.commsanet.comsigmaaldrich.comalfa.co.krfishersci.fiscientificlabs.comsigmaaldrich.comacsgcipr.org. The mechanism typically involves coordination of the borane to the oxygen atom of the carbonyl, followed by hydride transfer and subsequent elimination steps acsgcipr.org. The selectivity of this compound allows for the reduction of amides in the presence of other functional groups that might be reactive towards other hydride reagents harvard.eduacsgcipr.org.

Table 1: Selected Carbonyl Reduction Reactions with this compound

| Functional Group | Product Type | Notes | Source(s) |

| Aldehyde | Primary Alcohol | Rapid reduction | chemicalbook.comgoogle.commsanet.comontosight.ai |

| Ketone | Secondary Alcohol | Effective reduction | chemicalbook.comgoogle.commsanet.comontosight.ai |

| Carboxylic Acid | Primary Alcohol | Efficient, often faster than alkene reduction | chemicalbook.commsanet.comwikipedia.org |

| Ester | Alcohol | Reduced under appropriate conditions | scientificlabs.comharvard.edu |

| Amide | Amine | Reduces 1°, 2°, and 3° amides, lactams, and imides to amines | organic-chemistry.orgchemicalbook.comgoogle.commsanet.comfishersci.fiacsgcipr.org |

Table 2: Selected Hydroboration Reactions with this compound

| Substrate Type | Product Type | Regioselectivity | Stereoselectivity | Source(s) |

| Alkene | Alkylborane | Anti-Markovnikov | Syn-addition | libretexts.orgjove.commasterorganicchemistry.comalmerja.com |

| Terminal Alkyne | Vinylborane | Anti-Markovnikov | Syn-addition | masterorganicchemistry.com |

| Nitrile | Primary Amine | - | - | chemicalbook.comgenspark.ai |

| Imine | Amine | - | - | chemicalbook.comgoogle.comscientificlabs.com |

Reduction of Carboxylic Acids and Their Derivatives with this compound

This compound is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. acs.orggoogle.commsanet.comsigmaaldrich.comchemicalbook.comontosight.aiscientificlabs.co.ukscientificlabs.comlibretexts.orgacs.orgharvard.edu This transformation proceeds rapidly at room temperature and typically affords high yields. libretexts.orgacs.org A notable advantage of using BH₃-THF for this reduction is its chemoselectivity, allowing for the reduction of carboxylic acids in the presence of other functional groups that are less susceptible to reduction by borane, such as esters, nitro groups, halogens, and ketones. acs.orgharvard.edu The inherent acidity of the carboxylic acid proton facilitates a faster reaction rate with BH₃-THF compared to other carbonyl functionalities, contributing to this selectivity. libretexts.org

The mechanism involves the initial rapid reaction between the acidic hydrogen of the carboxylic acid and BH₃, leading to the formation of a triacyloxyborane intermediate with the release of hydrogen gas. libretexts.org Subsequent intramolecular hydride transfers from boron to the carbonyl carbon within this complex ultimately lead to the reduced species, which upon aqueous work-up yields the primary alcohol. libretexts.org

While carboxylic acids are readily reduced, the reactivity of BH₃-THF towards other carboxylic acid derivatives varies. Esters and amides can also be reduced by BH₃-THF, although different conditions or stoichiometries may be required to achieve the desired selectivity or complete conversion. organic-chemistry.orggoogle.commsanet.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.comcommonorganicchemistry.comkoreascience.kr For instance, the reduction of tertiary amides with BH₃-THF can yield either tertiary amines or alcohols, with the product distribution influenced by reaction conditions and the steric bulk of the amide. koreascience.kr

Detailed research has explored the selective reduction of multifunctional molecules. For example, adipic acid monoethyl ester can be selectively reduced to ethyl 6-hydroxyhexanoate (B1236181) using borane, demonstrating the ability to reduce a carboxylic acid in the presence of an ester. acs.org Similarly, p-cyanobenzoic acid can be reduced to p-cyanobenzyl alcohol, highlighting the compatibility of nitrile groups with carboxylic acid reduction by borane. acs.org

| Substrate | Functional Group Reduced | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Adipic acid monoethyl ester | Carboxylic Acid | Ethyl 6-hydroxyhexanoate | 88 | acs.org |

| p-Cyanobenzoic acid | Carboxylic Acid | p-Cyanobenzyl alcohol | 82 | acs.org |

| N,N-dimethylhexanamide | Amide | 1-hexanol (predominant) | ~93 | koreascience.kr |

Chemoselective Reduction of Nitrogen-Containing Functional Groups (Nitriles, Imines, Oximes)

This compound is an effective reagent for the reduction of various nitrogen-containing functional groups, providing valuable routes to amines and hydroxylamines. Nitriles are readily reduced to primary amines using BH₃-THF. acs.orggoogle.commsanet.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukscientificlabs.comcommonorganicchemistry.comgenspark.aicalvin.edu The mechanism involves the coordination of the nitrile nitrogen to the Lewis acidic boron, forming an N-boryl intermediate. genspark.ai This is followed by hydroboration of the carbon-nitrogen triple bond, leading to an imine intermediate. genspark.ai Further reduction of the imine by additional borane equivalents or a secondary reducing agent furnishes the primary amine. genspark.ai

Imines undergo reduction by BH₃-THF to yield the corresponding amines. google.commsanet.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukscientificlabs.comresearchgate.net This transformation is a useful method for the synthesis of both primary and secondary amines, depending on the substitution of the starting imine.

The reduction of oximes with BH₃-THF can lead to either hydroxylamines or primary amines. google.commsanet.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukscientificlabs.comnih.govtandfonline.comacs.org The outcome is often dependent on the specific oxime substrate and the reaction conditions employed. Research has shown that chiral oxazaborolidinium borohydride complexes, which can be generated in situ from BH₃-THF and chiral amino alcohols like norephedrine, are effective stoichiometric reductants for the enantioselective reduction of ketoximes, typically yielding mixtures of hydroxylamines and primary amines. nih.gov For example, the reduction of O-methyl benzaldehyde (B42025) oxime with diborane (B8814927) (often used interchangeably with BH₃-THF in this context) followed by hydrolysis yields benzylamine. acs.org

Selective Reduction of Other Functional Groups by this compound

Beyond carboxylic acids and nitrogen-containing groups, this compound is capable of reducing a range of other functional groups. Aldehydes and ketones are efficiently reduced to their corresponding primary and secondary alcohols. google.commsanet.comsigmaaldrich.comontosight.aiscientificlabs.co.ukscientificlabs.comharvard.edu For conjugated α,β-unsaturated carbonyl compounds, BH₃-THF can exhibit selectivity. For instance, conjugated α,β-unsaturated carboxylic acids are reduced to saturated alcohols as the major products. msanet.com The reduction of ketones and enone carbonyls is also effective, and the addition of borohydride can improve selectivity for carbonyl reduction in both conjugated and non-conjugated enones. msanet.com

Other functional groups that can be reduced by BH₃-THF include acid chlorides, lactones, and epoxides. google.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.comharvard.edu The selective reduction of carboxylic acids in the presence of functional groups like esters, nitro groups, halogens, and ketones underscores the versatility of BH₃-THF as a chemoselective reducing agent. acs.orgharvard.edu

This compound in Tandem Hydroboration-Oxidation Sequences

This compound is a central reagent in the hydroboration-oxidation sequence, a powerful method for the hydration of alkenes and alkynes, typically yielding anti-Markovnikov alcohols or aldehydes/ketones. acs.orglibretexts.orgdu.ac.ingoogle.commsanet.comsigmaaldrich.comchemicalbook.comontosight.aiscientificlabs.co.ukscientificlabs.commasterorganicchemistry.comechemi.combyjus.comwikipedia.org The hydroboration step involves the concerted syn addition of BH₃ across the carbon-carbon double or triple bond. libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.orgchemistrysteps.com Due to the electronic and steric factors, the boron atom preferentially adds to the less substituted carbon atom of the alkene, resulting in anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.orgchemistrysteps.com

For alkynes, hydroboration followed by oxidation typically yields aldehydes from terminal alkynes and ketones from internal alkynes, although the reaction can be controlled to produce vinylic boron compounds or alkylboranes with two boron atoms depending on the conditions and stoichiometry. google.combyjus.com

Generation of Specialized Borane Reagents from this compound

This compound serves as a convenient source of BH₃ for the generation of a variety of specialized borane reagents, which are valuable for more selective or stereoselective transformations.

Synthesis of Alkylboranes and Dialkylboranes

Alkylboranes are fundamental intermediates in organic synthesis and are readily prepared by the hydroboration of alkenes with BH₃-THF. acs.orgdu.ac.ingoogle.comechemi.com Depending on the structure of the alkene and the stoichiometry of the reaction, mono-, di-, or trialkylboranes can be synthesized. libretexts.orggoogle.commasterorganicchemistry.combyjus.comwikipedia.org Sterically hindered alkenes, for example, can be used to prepare dialkylboranes, as the addition of a third alkene molecule is disfavored. masterorganicchemistry.comchemistrysteps.com These alkylboranes are versatile intermediates that can be further transformed into various functional groups through reactions such as oxidation, protonolysis, or carbonylation.

BH₃-THF is also a precursor for the synthesis of important organoboron reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which is a widely used hydroborating agent known for its high regioselectivity. chemicalbook.comchemistrysteps.com Other specialized alkylboranes, such as Alpine borane and diisopinocampheylborane, which are derived from chiral terpenes, can also be prepared using BH₃-THF as the borane source. chemicalbook.com

Precursor for Chiral Borane Reagents

This compound plays a crucial role in the generation of chiral borane reagents, particularly those used in asymmetric synthesis. It is the most common borane source for the preparation of chiral oxazaborolidine catalysts. organic-chemistry.orgmsanet.comchemicalbook.comscientificlabs.co.ukscientificlabs.com These catalysts, typically formed by the reaction of BH₃-THF with chiral amino alcohols (such as those derived from proline or norephedrine), are highly effective in promoting enantioselective reductions of ketones and other prochiral substrates. organic-chemistry.orgmsanet.comnih.gov The Corey-Bakshi-Shibata (CBS) reduction, a prominent example of oxazaborolidine-catalyzed asymmetric reduction of ketones, relies on a chiral catalyst generated from BH₃-THF. organic-chemistry.org

This compound in Organoborane Chemistry and Cross-Coupling Reactions

This compound is a foundational reagent for the synthesis of organoborane compounds through hydroboration. wikipedia.orgchemicalbook.commasterorganicchemistry.com Hydroboration involves the syn addition of a B-H bond across a carbon-carbon double or triple bond, resulting in the formation of alkyl- or alkenylboranes. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.compearson.com This reaction typically exhibits anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon of the alkene or alkyne. masterorganicchemistry.commasterorganicchemistry.compearson.com

The organoboranes generated from BH₃•THF are highly versatile intermediates. They can be further transformed into a variety of functional groups, including alcohols, through oxidation with hydrogen peroxide, a process known as hydroboration-oxidation. masterorganicchemistry.commasterorganicchemistry.compearson.com

Beyond functional group interconversion, organoboranes derived from BH₃•THF are pivotal in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgsigmaaldrich.comwhiterose.ac.uk In the Suzuki-Miyaura reaction, an organoborane or organoboronic acid is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.orgwhiterose.ac.uk Organoboranes prepared via hydroboration with BH₃•THF serve as effective coupling partners in these transformations, allowing for the construction of complex molecular architectures. rsc.orgsigmaaldrich.com

While BH₃•THF itself is used for hydroboration to generate the necessary organoborane intermediates, substituted boranes prepared from BH₃•THF, such as 9-borabicyclo[3.3.1]nonane (9-BBN), diisopinocampheylborane, and Alpine borane, are also widely employed in hydroboration reactions to achieve specific regioselectivity and stereoselectivity, particularly in asymmetric synthesis. wikipedia.orgchemicalbook.commasterorganicchemistry.comscispace.com These substituted organoboranes can then participate in cross-coupling reactions. rsc.orgsigmaaldrich.com

Research findings demonstrate the effectiveness of organoboranes derived from hydroboration in Suzuki-Miyaura couplings. For instance, B-alkyl-9-BBN compounds, readily obtained from alkenes via hydroboration with 9-BBN (itself prepared from BH₃•THF), undergo cross-coupling with haloarenes or vinyl halides catalyzed by palladium complexes to yield substituted arenes or alkenes. sigmaaldrich.com

Other Advanced Synthetic Methodologies Employing this compound

This compound is also integral to other advanced synthetic methodologies, primarily as a selective reducing agent and a source of borane for the formation of various adducts and reagents.

One significant application is the reduction of various functional groups. BH₃•THF is a valuable reagent for the reduction of carboxylic acids to primary alcohols, a transformation that is often challenging with other reducing agents. wikipedia.orgguidechem.comacs.orgvedantu.comorganic-chemistry.orgchemicalbook.comcommonorganicchemistry.comorganic-synthesis.com It can also reduce amides to amines, nitriles to primary amines, and effectively reduces aldehydes, ketones, esters, acid chlorides, lactones, epoxides, oximes, and imines. guidechem.comchemicalbook.comcommonorganicchemistry.comgoogle.com The selectivity of BH₃•THF allows for the reduction of certain functional groups in the presence of others. google.com

BH₃•THF acts as a borane source for the in situ generation of other useful borane complexes and reagents. For example, it is used in the preparation of oxazaborolidine catalysts for asymmetric reductions of ketones, a methodology known as the Corey-Bakshi-Shibata (CBS) reduction. guidechem.comorganic-chemistry.orgchemicalbook.com This highlights its utility not just as a direct reagent but also as a precursor for the generation of more specialized catalytic species.

Furthermore, BH₃•THF can be used to form adducts with other Lewis bases, which can alter the reactivity and selectivity of the borane. wikipedia.orgvedantu.comchemicalbook.comwikipedia.org While THF itself is the coordinating base in BH₃•THF, other borane adducts, such as borane-dimethylsulfide (BH₃•SMe₂) or borane-amine complexes (e.g., borane-morpholine complex), are also employed in synthesis and can be prepared or related to methodologies utilizing BH₃ as a source. organic-chemistry.orgcommonorganicchemistry.comorganic-synthesis.comwikipedia.orgfishersci.be

The application of BH₃•THF extends to the modification of polymers, such as the reduction of amide groups on nylon surfaces to secondary amines. guidechem.comfishersci.fi This demonstrates its utility in material science applications beyond typical small molecule synthesis.

Detailed research findings on the reduction of carboxylic acids and amides using BH₃•THF or BH₃•SMe₂ often involve specific reaction conditions, such as temperature, solvent volume, and reaction time, to achieve high yields. organic-synthesis.com These procedures underscore the importance of carefully controlled conditions when utilizing borane reagents. organic-synthesis.com

Here is a representative example of functional group reduction using borane-tetrahydrofuran (B86392) complex:

| Reactant (Functional Group) | Product (Functional Group) | Example Transformation |

| Carboxylic Acid | Primary Alcohol | RCOOH → RCH₂OH |

| Amide | Amine | RCONR'₂ → RCH₂NR'₂ |

| Nitrile | Primary Amine | RCN → RCH₂NH₂ |

| Ketone | Secondary Alcohol | RCOR' → RCH(OH)R' |

| Aldehyde | Primary Alcohol | RCHO → RCH₂OH |

This table illustrates the versatility of borane-tetrahydrofuran complex as a reducing agent for various functional groups in organic synthesis.

Catalysis and Materials Science Applications of Borane;oxolane

Borane (B79455);oxolane as a Lewis Acid Catalyst in Organic Reactions

The boron atom in borane (BH3) possesses only six valence electrons, making it electron-deficient and a strong Lewis acid. wikipedia.org In the borane;oxolane complex, the THF molecule donates a lone pair of electrons to the empty p-orbital of boron, forming a stable adduct. acs.orgaskiitians.com This Lewis acidity is the foundation of its catalytic activity in a multitude of organic reactions.

This compound is renowned as a selective reducing agent for various functional groups. sigmaaldrich.com It is particularly effective for the reduction of carboxylic acids to primary alcohols, a transformation for which many other reducing agents are ineffective. wikipedia.org The complex is also widely employed for hydroboration reactions, where it adds across a carbon-carbon double or triple bond. wikipedia.orgwikipedia.org This reaction is highly regioselective and stereospecific, and the resulting organoborane intermediates can be further transformed into a variety of organic compounds, such as alcohols, amines, and alkanes. askiitians.com

Beyond these cornerstone reactions, this compound serves as a catalyst and reagent in other significant transformations. It can activate α,β-unsaturated acids for reactions with 1,3-dienes and is used in the synthesis of catalysts for asymmetric Diels-Alder and aldol (B89426) reactions. chemicalbook.com Furthermore, it is the starting material for the preparation of other important organoboron reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and diisopinocampheylborane. wikipedia.org

Table 1: Organic Reactions Catalyzed or Initiated by this compound

| Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|

| Reduction | Carboxylic Acids | Primary Alcohols | High selectivity and efficiency. wikipedia.orgcommonorganicchemistry.com |

| Reduction | Aldehydes, Ketones | Alcohols | Common and efficient reduction. chemicalbook.com |

| Reduction | Amides, Nitriles | Amines | Selective reduction of nitrogen-containing functional groups. acs.org |

| Hydroboration-Oxidation | Alkenes, Alkynes | Alcohols | Anti-Markovnikov addition, high regioselectivity. askiitians.comwikipedia.org |

| Asymmetric Catalysis | Various | Chiral Products | Acts as a borane source for oxazaborolidine catalyzed asymmetric reductions. chemicalbook.com |

Role of this compound in Transition Metal-Catalyzed Processes

The interaction of this compound with transition metals is multifaceted, leading to a range of catalytic applications. It can function as a reducing agent to form active catalysts, a precursor for boride materials, and a component in creating sophisticated cooperative catalytic systems.

One significant role is the chemical reduction of transition metal salts to produce metal or metal boride nanoparticles with catalytic properties. For instance, nickel and other transition metal salts can be reduced by this compound in an aprotic solvent to form amorphous nanoscale metal borides (e.g., MNiB). conicet.gov.ar These materials have shown activity as catalysts. conicet.gov.ar Similarly, borane reagents are often used to generate colloidal transition metals like rhodium, palladium, and ruthenium for catalytic applications. mcmaster.ca However, a potential drawback is that the borane can also act as a catalyst poison by forming a passivating boron layer on the metal surface, which can inhibit activity in certain reactions like dehydrocoupling. mcmaster.ca

In more complex systems, borane adducts are used in the synthesis of transition metal catalysts containing boron functionalities. Research has shown that treating rhodium(I) compounds with boranes can lead to the formation of new C-B bonds on indenyl ligands, triggering hydride shifts and creating potential for catalytic applications like olefin hydrogenation. acs.org In these systems, the borane moiety can play a direct role in the catalytic cycle, acting as a cooperative partner with the transition metal center to activate substrates. acs.org Trialkylboranes, often derived from borane, can also assist in the reduction of carbon dioxide by late transition metal hydride complexes by forming stabilizing formate-borane adducts. nih.gov

This compound in Polymerization Initiation and Control

Borane adducts, including this compound, serve as components in initiation systems for radical polymerization. The reaction between boranes and oxygen provides a source of radicals that can initiate polymerization. This method has been investigated for the polymerization of various monomers, particularly fluoromonomers.

The general mechanism involves the autoxidation of the borane in the presence of oxygen to generate ethyl radicals (in the case of triethylborane), which then initiate the radical polymerization. This process can be controlled, for example, by using reversible addition-fragmentation chain transfer (RAFT) agents, allowing for the synthesis of well-defined polymers. The unstable intermediates containing free radicals, formed during the intermolecular reaction, initiate the polymerization in situ.

Application of this compound in the Synthesis of Boron-Containing Materials

As a convenient and reactive source of borane (BH3), the this compound complex is a fundamental precursor in the bottom-up synthesis of a wide array of advanced boron-containing materials. Its applications range from the production of traditional ceramics to the fabrication of novel two-dimensional and functional materials.

Precursor for Boron Nitride and Related Ceramics

This compound is an important precursor for producing borazine (B1220974) (B₃N₃H₆), which is considered an ideal molecular precursor for hexagonal boron nitride (h-BN) due to its preformed B-N ring structure. wikipedia.orgrsc.orgrsc.org The synthesis pathway often involves the reaction of a borane adduct, such as ammonia (B1221849) borane, which can be formed via a displacement reaction from this compound. wikipedia.org Heating these precursors leads to the formation of polyborazylene, a preceramic polymer, which upon pyrolysis under an inert atmosphere, yields boron nitride. rsc.org

Ammonia borane, derived from borane sources, is a widely used solid precursor in the chemical vapor deposition (CVD) synthesis of h-BN films. azonano.comsciopen.comresearchgate.net The CVD process involves the decomposition of the precursor at high temperatures, followed by the deposition and nucleation of boron- and nitrogen-containing species on a catalytic metal substrate, leading to the growth of h-BN films. sciopen.com

Synthesis of Boron-Doped Carbon Materials

A significant application of this compound is in the synthesis of boron-doped carbon materials, such as B-doped graphene. Research has demonstrated the first solution-process production of B-doped graphene nanoplatelets by the reduction of graphene oxide (GO) using a borane-tetrahydrofuran (B86392) adduct under reflux. mcmaster.ca This method provides a scalable route to introduce boron atoms into the graphene lattice, which alters the electronic structure and enhances properties for specific applications. The resulting B-doped graphene has shown promising performance as an electrode material for supercapacitors. mcmaster.ca

Table 2: Properties of Boron-Doped Graphene from this compound Reduction of Graphene Oxide

| Property | Value/Finding | Reference |

|---|---|---|

| Boron Doping Level | 0.7 at.% - 1.1 at.% | mcmaster.ca |

| Specific Surface Area | 466 m²/g | mcmaster.ca |

| Specific Capacitance | 200 F/g | mcmaster.ca |

| Synthesis Method | Reduction of Graphene Oxide with Borane-THF adduct | mcmaster.ca |

Development of Novel Boron-Based Functional Materials

The unique chemistry of boron, facilitated by reagents like this compound, has propelled the development of a vast range of functional materials. sigmaaldrich.com The ability of boron to form stable, electron-deficient compounds and complex covalent networks is key to these innovations. sigmaaldrich.com

This compound is the primary reagent for hydroboration, a reaction that converts alkenes and alkynes into organoboranes. acs.org These organoborane intermediates are exceptionally versatile building blocks for further synthetic transformations, enabling the construction of complex organic molecules and polymers. wikipedia.org This chemistry is fundamental to creating bespoke macromolecular architectures with novel functionalities.

Furthermore, this compound is used in the synthesis of metal borides, which are extremely hard, wear-resistant materials that can possess tailored magnetic, electronic, and thermal properties. dtic.mil Research into the reduction of lanthanide salts with borane derivatives, including this compound, has opened pathways to new lanthanide boride materials and coatings. dtic.mil The field continues to expand, with borane chemistry being central to the design of materials for electronics, energy storage, and catalysis.

This compound in the Derivatization of Surfaces and Nanostructures

The borane tetrahydrofuran (B95107) complex, scientifically known as this compound, serves as a versatile and highly reactive reagent for the chemical modification of various surfaces and the functionalization of nanostructured materials. Its utility stems primarily from its capacity to engage in hydroboration and reduction reactions, enabling the introduction of new functional groups or the alteration of existing ones on a material's exterior. This derivatization is crucial for tailoring the surface properties of materials, such as wettability, adhesion, biocompatibility, and chemical reactivity, without altering the bulk characteristics of the underlying material.

The primary mechanism of action for this compound in surface derivatization is the hydroboration-oxidation reaction. This two-step process involves the addition of a boron-hydrogen bond across a carbon-carbon double bond on a surface, followed by oxidation to replace the boron atom with a hydroxyl group. This anti-Markovnikov addition allows for the regioselective and stereoselective introduction of hydroxyl groups onto less substituted carbons. confer.czresearchgate.netnih.gov Additionally, the reducing properties of this compound are employed to convert surface functionalities, such as amides and carboxylic acids, into amines and alcohols, respectively.

Derivatization of Polymer Surfaces

This compound has been effectively used for the surface modification of polymers, notably polyamides like Nylon. The amide groups present in the repeating units of nylon can be selectively reduced to secondary amines using this compound. confer.czresearchgate.netnih.gov This transformation significantly alters the surface chemistry, providing sites for further functionalization, such as N-alkylation, to introduce a wide range of chemical moieties. confer.cz

The successful modification of polymer surfaces with this compound is typically verified through various surface analysis techniques. X-ray Photoelectron Spectroscopy (XPS) is employed to confirm changes in the elemental composition and chemical states of atoms on the surface. confer.cz Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can detect the disappearance of amide bands and the appearance of new functional groups. confer.cz Atomic Force Microscopy (AFM) is utilized to study the changes in surface morphology and roughness, while contact angle measurements provide information about the alteration of surface wettability and surface free energy. confer.cz

| Sample | Modification Step | Water Contact Angle (WCA) | Surface Free Energy (FSE) (mN/m) |

|---|---|---|---|

| Unmodified Nylon 6 | - | 65° ± 2° | 40.8 |

| Nylon 6-NH | Reduction with this compound | 76° ± 2° | 32.5 |

| Nylon 6-NCH₂Ph (1h reaction) | N-benzylation of Nylon 6-NH | 87° ± 2° | 23.7 |

| Nylon 6-NCH₂Ph (3h reaction) | N-benzylation of Nylon 6-NH | 88° ± 2° | 22.8 |

Functionalization of Nanostructures

The application of this compound extends to the derivatization of various nanostructures, including nanoparticles and carbon nanotubes, to tailor their surface chemistry for specific applications.

Core-Shell Nanoparticles: Borane complexes, including this compound, can be utilized in the synthesis of core-shell nanoparticles. They can act as reducing agents in the formation of metallic or metal-boron cores. The surface of these nanoparticles can then be further functionalized. For instance, research has focused on creating iron-boron core nanoparticles with a gold shell for applications in experimental cancer radiotherapy, where a high concentration of boron is desirable.

Carbon Nanotubes (CNTs): The functionalization of single-walled carbon nanotubes (SWCNTs) with this compound has been demonstrated, often initiated by ultraviolet light. This process is believed to proceed via a hydroboration reaction, attaching -BH₂ and -H groups to the nanotube surface. Subsequent reactions, such as oxidation or reductive amination, can introduce other functional groups. This surface modification can improve the dispersion of CNTs in various media and allow for their integration into composite materials or for biomedical applications.

Modification of Self-Assembled Monolayers (SAMs)

This compound is a key reagent in the functionalization of self-assembled monolayers (SAMs), particularly those terminated with alkene groups. The hydroboration-oxidation sequence allows for the conversion of these hydrophobic terminal groups into hydrophilic hydroxyl groups. This process is highly valuable for creating patterned surfaces with distinct regions of different wettability and for the subsequent attachment of biomolecules or other chemical species.

For example, SAMs of ω-alkenylthiols on gold surfaces can be treated with this compound followed by an oxidative workup to generate hydroxyl-terminated SAMs. The efficiency and completeness of this surface reaction are critical for the performance of the resulting functional surface and can be monitored by techniques such as contact angle goniometry and XPS.

| Surface/Nanostructure | Reaction with this compound | Key Findings | Characterization Techniques |

|---|---|---|---|

| Nylon 6 Film | Reduction of surface amide groups to secondary amines. | Achieved up to 69% conversion of surface amides. The modified surface showed increased hydrophobicity and could be further functionalized. confer.czresearchgate.netnih.gov | XPS, FT-IR, Raman, AFM, Contact Angle. confer.cz |

| Single-Walled Carbon Nanotubes | UV-initiated hydroboration. | Evidence of reaction with more reactive borane complexes, suggesting a pathway to functionalized CNTs. | FT-IR Spectroscopy. |

| Alkene-Terminated SAMs on Gold | Hydroboration-oxidation. | Conversion of terminal alkenes to hydroxyl groups, altering surface wettability. | Contact Angle, XPS. |

| Mercaptoundecanyl-1-boronic Acid on Gold | Dehydration of boronic acid groups. | Formation of a highly cross-linked, thermally stable borate (B1201080) glass surface. harvard.edu | XPS, Contact Angle. harvard.edu |

Computational and Theoretical Investigations of Borane;oxolane

Quantum Chemical Characterization of the Borane (B79455);oxolane Complex

Quantum chemical calculations have been instrumental in characterizing the electronic structure, stability, and thermodynamic properties of the borane;oxolane complex. Borane (BH₃) is an electron-deficient molecule with an empty p-orbital, making it a strong Lewis acid. quora.com Tetrahydrofuran (B95107) (THF), a cyclic ether, acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to the vacant orbital of boron. acs.orgquora.com This interaction forms a stable Lewis acid-base adduct, also described as a dipolar bond charge-transfer complex. wikipedia.orgacs.orgvedantu.com This complexation stabilizes the borane, which would otherwise dimerize to form diborane (B8814927) (B₂H₆), a toxic and flammable gas that can form explosive mixtures with air. acs.orgvedantu.com

The formation of the BH₃-THF complex is mildly exothermic. google.com Theoretical calculations, such as those using coupled-cluster theory (e.g., CCSD(T)), have been employed to determine the heats of formation and bond dissociation energies for borane adducts. acs.org For instance, the hydride affinity of BH₃ has been calculated to be 72.2 kcal/mol, which aligns well with experimental values. acs.org Quantum Monte Carlo methods have also been used to accurately predict the dimerization energy of borane, providing crucial thermodynamic data for understanding the stability of borane complexes. nih.gov These calculations help quantify the stability gained by forming the adduct with THF, explaining its preference over the diborane dimer in solution.

Table 1: Computed Properties of Borane and Related Species

| Species | Property | Calculated Value (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| Borane (BH₃) | Dimerization Energy (Dₑ) | -43.12(8) | Diffusion Monte Carlo (DMC) |

| Borane (BH₃) | Dimerization Energy (with ZPE correction) | -36.59(8) | DMC / Anharmonic |

| Borane (BH₃) | Hydride Affinity | 72.2 | CCSD(T) |

| Borane Amine (BH₃NH₃) | Heat of Formation (ΔHᵣ) at 0 K | -9.1 | CCSD(T)/Complete Basis Set |

| Boron Nitride (BN) | Heat of Formation (ΔHᵣ) at 0 K | 146.4 | CCSD(T)/Complete Basis Set |

ZPE: Zero-Point Energy. Data sourced from computational studies on borane thermodynamics. acs.orgnih.gov

Density Functional Theory (DFT) Studies on this compound Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the detailed mechanisms of reactions involving the BH₃-THF complex. DFT calculations allow researchers to map out potential energy surfaces, identify intermediates, and determine the feasibility of various reaction pathways.

One fundamental process studied is the dissociation of diborane in THF. DFT calculations at the B3LYP/6-31G* level indicate that the dissociation of B₂H₆ in THF is a two-step SN2-like mechanism. researchgate.net In each step, one hydrogen-bridge bond is broken and a B-O bond with a THF molecule is formed. researchgate.net The presence of THF as a solvent significantly lowers the activation barriers compared to the dissociation in a vacuum, facilitating the formation of the BH₃-THF adduct. researchgate.net

DFT has also been used to elucidate the mechanisms of more complex reactions. For example, studies on the reactions of B-substituted amine-boranes (RR′NH·BH₂Me) with BH₃-THF revealed that the reaction pathway is highly dependent on the nature of the substituents. researchgate.netacs.org DFT calculations helped rationalize the formation of different products, such as an "open" version of B-substituted µ-aminodiborane or products from intermolecular exchange reactions. researchgate.net These studies showcase the predictive power of DFT in understanding how subtle changes in reactant structure can lead to divergent chemical outcomes.

Elucidation of Transition States and Energy Profiles for this compound Transformations

A key strength of computational chemistry is its ability to elucidate the structures and energies of transient species like transition states, which are fleeting and difficult to observe experimentally. By calculating the energy profiles of reaction pathways, chemists can understand the kinetics and thermodynamics of a transformation.

In the classic hydroboration of an alkene, the mechanism is believed to proceed through a concerted, four-membered cyclic transition state involving the alkene, boron, and a hydride. chemrxiv.orgmasterorganicchemistry.com Ab initio calculations suggest that for the reaction of ethylene (B1197577) with a model H₃B·OH₂ complex, the reaction resembles an SN2 displacement of the solvent by the olefin, with the borane never becoming truly "free" during the reaction. researchgate.net

DFT calculations have been used to refine this picture. For the dissociation of diborane in THF, the activation barriers were calculated to be 28.03 kJ·mol⁻¹ for the first step and 21.00 kJ·mol⁻¹ for the second, illustrating the role of THF in facilitating the process. researchgate.net In another example, a DFT study of a reaction between a boron-containing compound and phenylacetylene (B144264) in THF identified a transition state for proton transfer with a calculated barrier of 21.1 kcal/mol. acs.org Similarly, for hydrogen transfer reactions between B-methylated amine-boranes and aminoboranes, DFT calculations revealed a concerted mechanism through a cyclic six-membered transition state, with the calculations also providing the activation energy barrier for the process. acs.org

Modeling of Stereoselectivity and Regioselectivity in this compound Reactions

Hydroboration-oxidation is renowned for its predictable stereoselectivity (syn-addition) and regioselectivity (anti-Markovnikov addition). masterorganicchemistry.commasterorganicchemistry.com Computational modeling has been essential in explaining the origins of this selectivity. The regioselectivity is generally attributed to a combination of steric and electronic factors. umich.edu The larger boron moiety preferentially adds to the less sterically hindered carbon of the double bond. umich.eduyoutube.com Electronically, the B-H bond is polarized with the hydrogen having partial negative character and the boron partial positive character; the boron therefore adds to the more electron-rich, less substituted carbon. umich.eduyoutube.com

Computational studies, such as those at the MP2/def2-TZVP level with a solvent model for THF, have revisited the mechanisms of hydroboration and subsequent rearrangements. chemrxiv.org These studies can analyze the subtle conformational changes and reaction pathways that explain the formation of not only the expected products but also minor or unexpected isomers, such as those resulting from anti-addition. chemrxiv.org For instance, computations have shown how an initial tertiary alkylborane can undergo a series of retrohydroborations and re-hydroborations, leading to migration of the boron atom to a less sterically hindered position. chemrxiv.org Modeling can also account for the influence of directing groups, where a nearby functional group like a hydroxyl or ether can coordinate with the borane and direct the hydroboration to a specific face or position of the alkene, sometimes overriding the inherent steric and electronic preferences. chemrxiv.orgumich.edu

Table 2: Factors Influencing Selectivity in Hydroboration

| Selectivity Type | Controlling Factors | Computational Insight | Outcome |

|---|---|---|---|

| Regioselectivity | Steric Effects | Modeling confirms the boron moiety's preference for the less hindered carbon. | Anti-Markovnikov Addition |

| Electronic Effects | Calculations show the Bδ+-Hδ- dipole directs boron to the more nucleophilic carbon. | Anti-Markovnikov Addition | |

| Stereoselectivity | Concerted Mechanism | Transition state models show H and B adding from the same side of the π-system. | Syn-Addition |

| Directing Groups | Calculations can model the formation of intermediate ether-borane complexes that dictate the approach trajectory. | Controlled Diastereoselectivity |

Prediction of this compound Reactivity in Diverse Chemical Environments

Theoretical models are increasingly used to predict the reactivity of BH₃-THF in various chemical environments and with a wide array of functional groups. The complex is known to reduce aldehydes, ketones, carboxylic acids, amides, and nitriles. chemicalbook.commsanet.com Computational chemistry can help predict the relative rates of these reductions and the potential for chemoselectivity. For example, calculations can show why the carboxylic acid group is often reduced faster than a non-conjugated alkene. msanet.com

The reactivity is also influenced by the substituents on the reactants. DFT calculations have successfully predicted how changing a substituent on an amine-borane from a methyl or phenyl group to a chlorine atom completely alters the reaction mechanism with BH₃-THF, shifting from µ-aminodiborane formation or exchange reactions to a reversible intermolecular Cl–H exchange. researchgate.net Furthermore, theoretical studies can predict the disruption of diborane by different Lewis bases, indicating that strong bases like THF and dimethyl sulfide (B99878) (DMS) will completely disrupt the dimer to form the respective adducts. researchgate.net These predictive capabilities are invaluable for designing new synthetic routes and understanding reaction outcomes without exhaustive experimental screening.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior and interactions of the BH₃-THF complex in solution. While DFT and other quantum methods are excellent for studying static structures and reaction pathways, MD simulates the movement of atoms and molecules over time, offering insights into dynamic processes.

For instance, Born-Oppenheimer molecular dynamics (BOMD) simulations can be used to explore the dynamic fluxionality of boron-containing clusters, revealing intramolecular rotations and structural rearrangements at different temperatures. nih.gov Although direct MD simulations on BH₃-THF are not widely published, simulations of related systems provide a template for what can be learned. MD simulations of liquid THF have been performed to refine force fields and understand its properties as a solvent. researchgate.net Quasielastic neutron scattering, complemented by DFT calculations, has been used to study the structural and reorientational dynamics of tetrahydroborate (BH₄⁻) and THF in a Mg(BH₄)₂·3THF adduct. rsc.org These studies revealed that both the BH₄⁻ anions and the THF rings are mobile, undergoing reorientational jumps, and provided the frequencies for these motions. rsc.org Such approaches could be applied to BH₃-THF to understand solvent-solute interactions, the dynamics of complex formation and dissociation, and the diffusion of the complex in solution, providing a more complete, dynamic picture of its behavior.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| 9-borabicyclo[3.3.1]nonane | C₈H₁₅B |

| Alpine borane | C₁₈H₃₁B |

| Ammonia (B1221849) borane | BH₆N |

| Borane | BH₃ |

| This compound (Borane-tetrahydrofuran) | C₄H₁₁BO |

| Diborane | B₂H₆ |

| Diisopinocampheylborane | C₂₀H₃₅B |

| Dimethyl sulfide | C₂H₆S |

| Disiamylborane | C₁₀H₂₃B |

| Ethylene | C₂H₄ |

| Phenylacetylene | C₈H₆ |

| Tetrahydrofuran | C₄H₈O |

| Tetrahydroborate | BH₄⁻ |

Environmental and Sustainability Considerations in Borane;oxolane Chemistry

Principles of Green Chemistry Applied to Borane (B79455);oxolane Synthesis and Usage

Green chemistry principles aim to minimize the environmental footprint of chemical processes. For Borane;oxolane, this involves efforts to reduce or eliminate the use and generation of hazardous substances. This compound itself can be seen as contributing to greener synthetic methods by potentially replacing more hazardous reducing agents in certain applications. chemimpex.com However, its own properties, such as flammability, reactivity with water, and the potential to evolve toxic diborane (B8814927) gas, require stringent control measures. wikipedia.orgmsanet.comsigmaaldrich.comthermofisher.com

Applying green chemistry to this compound chemistry also involves considering the synthesis of the complex itself. Traditionally, it can be generated by dissolving diborane in THF or by the oxidation of sodium borohydride (B1222165) with iodine in THF. wikipedia.orgchemicalbook.com More sustainable synthetic routes and stabilization methods are being explored to enhance its shelf life and reduce decomposition, which can lead to the formation of hazardous byproducts. researchgate.netgoogle.comacs.org

Atom Economy and Efficiency in this compound-Mediated Reactions

Research into improving the efficiency of this compound reactions often involves optimizing reaction conditions, such as temperature and concentration, to maximize yield and minimize side reactions that generate unwanted byproducts. organic-synthesis.com The development of catalytic cycles that regenerate the active boron species can significantly improve atom economy and reduce the amount of boron waste generated. genspark.ai

Solvent Selection and Minimization Strategies in this compound Chemistry